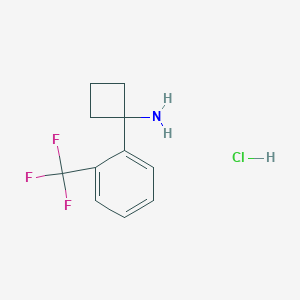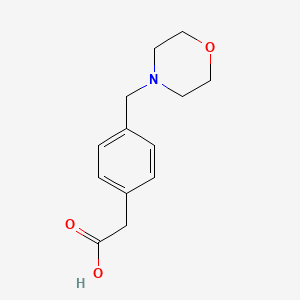
2-(4-(Morpholinomethyl)phenyl)acetic acid
Vue d'ensemble
Description
“2-(4-(Morpholinomethyl)phenyl)acetic acid” is a chemical compound with the molecular formula C13H17NO31. It is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-(4-(Morpholinomethyl)phenyl)acetic acid”. However, it’s worth noting that morpholinomethyl groups are often introduced into molecules via reactions involving morpholine and a suitable electrophile2.Molecular Structure Analysis
The molecular weight of “2-(4-(Morpholinomethyl)phenyl)acetic acid” is 235.28 g/mol1. The exact structure would require additional information such as NMR or X-ray crystallography data, which is not available in the current search results.
Chemical Reactions Analysis
Specific chemical reactions involving “2-(4-(Morpholinomethyl)phenyl)acetic acid” are not available in the current search results. However, compounds containing phenylboronic acid groups, which are structurally similar, are known to participate in Suzuki-Miyaura coupling reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(Morpholinomethyl)phenyl)acetic acid” are not fully detailed in the search results. However, it is known that the compound has a molecular weight of 235.28 g/mol1.Applications De Recherche Scientifique
FAK Inhibitors and Anticancer Agents
- Scientific Field: Medicinal Chemistry .
- Application Summary: A series of 2,4-dianilinopyrimidine derivatives containing 4-(morpholinomethyl)phenyl and N-substituted benzamides have been designed and synthesized as potential FAK inhibitors and anticancer agents .
- Methods of Application: The compounds were synthesized and their anti-FAK activity was tested. Among them, compound 8a displayed potent anti-FAK activity .
- Results: Compound 8a displayed potent anti-FAK activity (IC 50 = 0.047 ± 0.006 μM) and selective antiproliferative effects against H1975 (IC 50 = 0.044 ± 0.011 μM) and A431 cells (IC 50 = 0.119 ± 0.036 μM). Furthermore, compound 8a also induced apoptosis in a dose-dependent manner, arresting the cells in S/G2 phase and inhibiting the migration of H1975 cells .
Inhibitors Against Human Legumain and Cholinesterase Enzymes
- Scientific Field: Biochemistry .
- Application Summary: New morpholine-containing compounds were synthesized and assessed in silico for their potential inhibitory activity against human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes .
- Methods of Application: The compounds were synthesized through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions .
- Results: The molecular docking study suggests that all compounds interact with the three enzymes with moderate to high affinity. Derivative 14, among the list (11–24), exerted the best binding affinity towards the three enzymes .
Perfume Industry
- Scientific Field: Perfumery .
- Application Summary: Phenylacetic acid, which is structurally similar to “2-(4-(Morpholinomethyl)phenyl)acetic acid”, is used in some perfumes as it possesses a honey-like odor even in low concentrations .
- Methods of Application: It is typically used in the formulation of perfumes and to impart a honey-like scent to fragrances .
- Results: The use of phenylacetic acid in perfumes can enhance the overall aroma profile and add a unique, sweet note to the fragrance .
Medical Applications
- Scientific Field: Medicine .
- Application Summary: Phenylacetic acid is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle .
- Methods of Application: It is administered as part of a treatment regimen and works by helping the body eliminate excess nitrogen .
- Results: Treatment with phenylacetic acid can help to reduce the levels of ammonia in the blood, thereby alleviating the symptoms of hyperammonemia .
Illicit Production of Phenylacetone
- Scientific Field: Forensic Chemistry .
- Application Summary: Phenylacetic acid is used in the illicit production of phenylacetone, which is used in the manufacture of substituted amphetamines .
- Methods of Application: The exact methods of application are not disclosed due to the illicit nature of this use .
- Results: The production of phenylacetone can lead to the manufacture of substituted amphetamines .
Production of Penicillin G and Diclofenac
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: Phenylacetic acid is used in the production of Penicillin G and Diclofenac .
- Methods of Application: In the production of Penicillin G, phenylacetic acid is used as a side chain precursor .
- Results: The incorporation of phenylacetic acid in the production process leads to the formation of Penicillin G and Diclofenac .
Safety And Hazards
Specific safety and hazard information for “2-(4-(Morpholinomethyl)phenyl)acetic acid” is not available in the search results. As with all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
The future directions for research on “2-(4-(Morpholinomethyl)phenyl)acetic acid” are not specified in the search results. The compound is available for research use1, suggesting that it may be of interest in various chemical research contexts.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, further research or consultation with a chemist may be necessary.
Propriétés
IUPAC Name |
2-[4-(morpholin-4-ylmethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)9-11-1-3-12(4-2-11)10-14-5-7-17-8-6-14/h1-4H,5-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJORQTXDGAALEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Morpholinomethyl)phenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



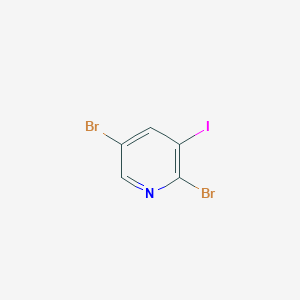
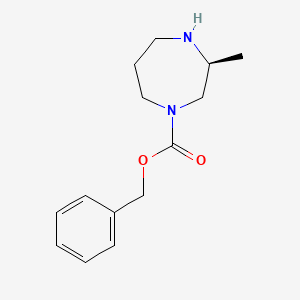
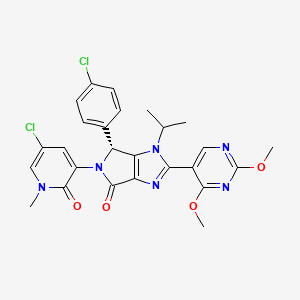
![3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1429789.png)
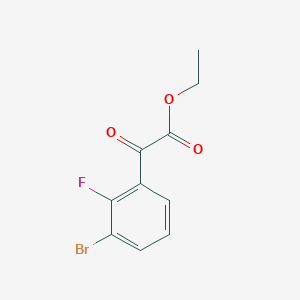
![1-Oxa-9-thiaspiro[5.5]undecan-4-amine](/img/structure/B1429792.png)
![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)
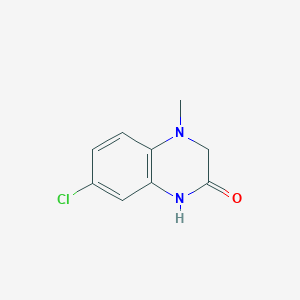

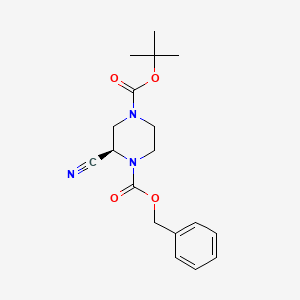
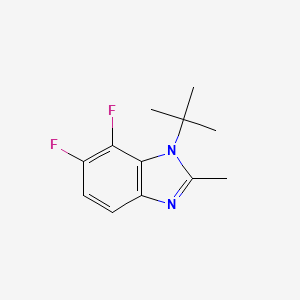
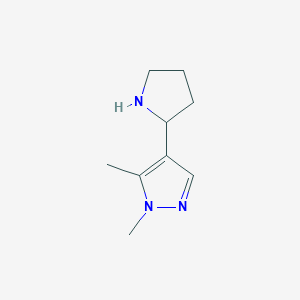
![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)
